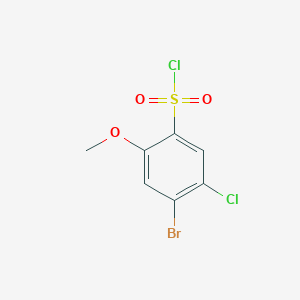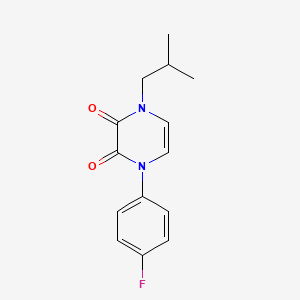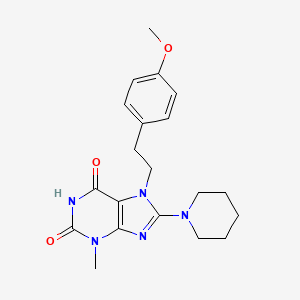
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as CSB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of the proteasome, which is a complex protein degradation system that plays a critical role in cellular homeostasis. CSB has been found to have a range of potential applications in the fields of cancer research, neurodegenerative diseases, and immunology.
Wirkmechanismus
The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide involves the inhibition of the proteasome, which is a complex protein degradation system. The proteasome plays a critical role in maintaining cellular homeostasis by degrading misfolded or damaged proteins. N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide binds to the proteasome and prevents its activity, leading to the accumulation of misfolded proteins and ultimately inducing cell death.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been found to have a range of biochemical and physiological effects. Its inhibition of the proteasome leads to the accumulation of misfolded proteins and induces apoptosis in cancer cells. In preclinical models of neurodegenerative diseases, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been shown to reduce the accumulation of misfolded proteins and improve neuronal function. Its immunomodulatory effects make it a potential candidate for the treatment of autoimmune diseases and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide in lab experiments is its potent inhibition of the proteasome. This property makes it a valuable tool for studying the role of the proteasome in cellular processes and for identifying potential targets for drug development. However, the synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide is a complex process that requires specialized equipment and expertise. Additionally, its potent inhibition of the proteasome can lead to off-target effects and toxicity in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide. Another area of interest is the investigation of the immunomodulatory effects of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide and its potential use in the treatment of autoimmune diseases and inflammatory disorders. Additionally, the potential use of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide in combination with other therapies for the treatment of cancer and neurodegenerative diseases should be explored.
Synthesemethoden
The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis include cyclohexylamine, 4-bromobutanoyl chloride, and phenylsulfonyl chloride. The reaction proceeds through several steps, including the formation of an intermediate oxadiazole ring, before the final product is obtained. The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a proteasome inhibitor in cancer research. The proteasome is a critical component of the cell's protein degradation system, and its inhibition has been shown to induce apoptosis in cancer cells. N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been found to be a potent proteasome inhibitor and has shown promising results in preclinical studies.
Another area of interest is the potential use of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The accumulation of misfolded proteins is a hallmark of these diseases, and the proteasome plays a critical role in their degradation. N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been shown to be effective in reducing the accumulation of misfolded proteins in preclinical models of these diseases.
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has also been studied for its potential immunomodulatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and to enhance the activity of regulatory T cells. These properties make it a potential candidate for the treatment of autoimmune diseases and inflammatory disorders.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c22-16(12-7-13-26(23,24)15-10-5-2-6-11-15)19-18-21-20-17(25-18)14-8-3-1-4-9-14/h2,5-6,10-11,14H,1,3-4,7-9,12-13H2,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUBRTHXSARIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2354455.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2354460.png)

![4-[(2-Cyanophenyl)carbamoyl]butanoic acid](/img/structure/B2354464.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/no-structure.png)
![2-Methyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2354468.png)

![(E)-N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2354471.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2354473.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2354475.png)
